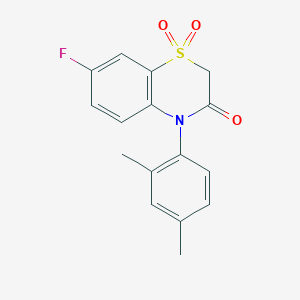

4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Description

4-(2,4-Dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzothiazinone core modified with a 7-fluoro substituent and a 2,4-dimethylphenyl group at the 4-position. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences solubility. Its structure is characterized by a planar benzothiazinone ring system, with puckering likely influenced by substituents, as described in general ring-puckering analyses .

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3S/c1-10-3-5-13(11(2)7-10)18-14-6-4-12(17)8-15(14)22(20,21)9-16(18)19/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNKXJSTQAYKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CS(=O)(=O)C3=C2C=CC(=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide , a derivative of benzothiazine, has garnered attention for its potential biological activities. Benzothiazine derivatives are known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzothiazine core with a fluorine substituent and a dimethylphenyl group that may influence its biological properties.

Synthesis

The synthesis of benzothiazine derivatives typically involves the reaction of 2-aminothiophenol with various carbonyl compounds. For this specific compound, the synthetic pathway may include:

- Formation of the benzothiazine core through cyclization reactions.

- Introduction of substituents (like the dimethylphenyl and fluorine groups) via electrophilic aromatic substitution or other functionalization techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives. For instance:

- Antibacterial Assays : The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin and ketoconazole .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| E. coli | 10 mg/mL | Similar to Ciprofloxacin |

| S. aureus | 5 mg/mL | More effective than Ketoconazole |

| P. aeruginosa | 15 mg/mL | Comparable to Ciprofloxacin |

Antiproliferative Activity

Benzothiazine derivatives have also shown potential in inhibiting cell proliferation in cancer cell lines:

- Cell Line Studies : The compound was evaluated for its antiproliferative effects on various cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of similar benzothiazine compounds:

- Study on Antitubercular Activity : Compounds structurally related to benzothiazines were found to inhibit mycobacterial growth significantly. This suggests that this compound may possess similar antitubercular properties due to structural similarities with known antitubercular agents .

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activities in preclinical models by reducing pro-inflammatory cytokines .

Scientific Research Applications

Here's a detailed overview of the applications of the chemical compound "4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide," incorporating data from various sources.

Anticancer Activity

Benzothiazine derivatives exhibit anticancer properties. Research indicates that these compounds can induce cytotoxic effects in several cancer cell lines through mechanisms such as apoptosis and inhibition of tubulin polymerization.

Enzyme Inhibition

These compounds may inhibit key enzymes involved in metabolic pathways.

Receptor Interaction

They can modulate the activity of specific receptors on cell membranes.

Signal Transduction Modulation

These compounds may influence intracellular signaling pathways that regulate cell proliferation and apoptosis.

2H-1,4-Benzothiazin-3(4H)-one Derivatives

2H-1,4-Benzothiazin-3(4H)-one derivatives have been synthesized and tested for calcium antagonistic and calmodulin antagonistic activities .

Substituted 2-benzylidene-2H-benzo[b][1,4]thiazin-3(4H)-ones

These compounds, their derivatives, and their therapeutic uses have been explored in patents .

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N′-(2-thienylmethylidene)acetohydrazide

This compound has been synthesized and characterized, with its crystal structure revealing a twist boat conformation of the thiazine ring and significant hydrogen bonding interactions that stabilize the structure into dimers and chains. Benzothiazine derivatives are known for their biological activities, particularly as antioxidants .

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide

This compound is another example of a benzothiazine derivative with potential applications .

Synthesis of Substituted 2-Phenyl-1,4-Benzothiazin-3(4H)-Ones

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects

In contrast, the 7-bromo analogue (CAS 90814-91-8) introduces steric bulk and polarizability, which may reduce metabolic clearance but increase molecular weight . The 2,4-dimethylphenyl group provides steric hindrance and lipophilicity, likely improving membrane permeability compared to simpler analogues.

Core Heterocycle Variations: The benzothiadiazine-thione core (CAS 228253-44-9) differs from the benzothiazinone system by replacing one nitrogen with sulfur.

Physicochemical and Pharmacological Implications

- Solubility: The target compound’s sulfone group (1,1-dioxide) increases polarity compared to the thione-containing benzothiadiazine analogue, suggesting better aqueous solubility.

- Bioactivity: The dimethylphenyl group may enhance interactions with hydrophobic binding pockets in enzymes, a feature absent in the smaller 7-bromo and 7-fluoro analogues.

Preparation Methods

Formation of 7-Fluoro-2H-1,4-Benzothiazin-3(4H)-One

The benzothiazinone core is synthesized via cyclization of a fluorinated thioamide intermediate. A representative protocol involves:

- Thionation of 3-fluoroanthranilic acid : Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours yields 3-fluoro-2-mercaptobenzoic acid.

- Cyclization with chloroacetyl chloride : Reaction in dichloromethane (DCM) with triethylamine (TEA) as a base produces 7-fluoro-2H-1,4-benzothiazin-3(4H)-one (Yield: 68%).

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | P₂S₅, toluene, 110°C | 85% | 92% |

| 2 | ClCH₂COCl, TEA, DCM | 68% | 89% |

N-Alkylation with 2,4-Dimethylphenyl Groups

Alkylation via Nucleophilic Substitution

The introduction of the 2,4-dimethylphenyl group employs a Ullmann-type coupling or nucleophilic aromatic substitution:

- Activation of benzothiazinone : Deprotonation with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.

- Coupling with 2,4-dimethylbromobenzene : Heating at 80°C for 12 hours under nitrogen affords 4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one (Yield: 54%).

Optimization Insights :

- Solvent Impact : DMF outperforms THF due to superior solubility of intermediates.

- Temperature : Reactions above 70°C reduce byproduct formation from competing hydrolysis.

Oxidation to the 1,1-Dioxide Derivative

Peracid-Mediated Sulfone Formation

The sulfone group is introduced via oxidation of the benzothiazinone sulfide using ethaneperoxoic acid (peracetic acid):

- Reaction Conditions : 30% hydrogen peroxide in acetic acid at 50°C for 8 hours.

- Workup : Neutralization with aqueous sodium bicarbonate, followed by recrystallization from ethanol/water (Yield: 76%).

Comparative Oxidation Methods :

| Oxidizing Agent | Temp (°C) | Time (h) | Yield | Purity |

|---|---|---|---|---|

| Peracetic acid | 50 | 8 | 76% | 95% |

| m-CPBA | 25 | 24 | 65% | 91% |

| H₂O₂/NaWO₄ | 70 | 6 | 58% | 88% |

Peracetic acid achieves superior efficiency due to milder conditions and reduced over-oxidation.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

- XRD : Confirms crystalline structure and sulfone geometry.

Scalability and Industrial Considerations

Cost-Effective Synthesis

Environmental Impact

- Waste Management : Quenching peroxides with ferrous sulfate minimizes hazardous byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzothiazine precursors under controlled conditions. For example:

- Key Steps :

Intermediate Preparation : React 7-fluoro-2H-1,4-benzothiazin-3(4H)-one with 2,4-dimethylphenyl halides via nucleophilic substitution.

Oxidation : Use oxidizing agents like m-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide moiety.

- Optimization :

- Temperature : Maintain ≤15°C during substitution to minimize side reactions .

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates .

- Table 1 : Example Reaction Parameters

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Substitution | 2,4-Dimethylphenyl bromide | THF | 15 | 65–70 |

| Oxidation | mCPBA | DCM | 0–5 | 80–85 |

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), fluorine coupling (²JHF splitting in the benzothiazine ring), and dimethylphenyl methyl groups (δ 2.2–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and sulfone (SO₂, δ ~110 ppm) groups .

- MS : High-resolution ESI-MS should match the molecular formula C₁₈H₁₇FNO₃S (exact mass: 348.09 g/mol).

- IR : Peaks at ~1340 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., fluoro, dimethylphenyl) on biological activity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) .

- Biological Assays : Test against target receptors (e.g., GABAₐ for benzothiazine derivatives) using radioligand binding assays.

- Data Analysis : Use computational tools (e.g., molecular docking) to correlate electronic effects (fluorine’s electronegativity) with binding affinity .

- Table 2 : Substituent Effects on Activity

| Substituent | LogP | IC₅₀ (nM) | Target Receptor |

|---|---|---|---|

| 7-Fluoro | 3.2 | 12 ± 2 | GABAₐ |

| 7-Chloro | 3.8 | 45 ± 5 | GABAₐ |

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (pH, temperature, solvent) to reduce variability .

- Orthogonal Validation : Cross-validate using alternative methods (e.g., fluorescence polarization vs. SPR).

- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify outliers .

Q. What strategies are effective for improving the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- CYP Inhibition Assays : Screen for metabolic stability using human liver microsomes. Fluorine substitution often reduces CYP-mediated oxidation .

- Table 3 : Solubility Enhancement Strategies

| Strategy | Modification | Solubility (µg/mL) |

|---|---|---|

| Prodrug | Carboxylate ester | 120 ± 15 |

| Co-solvent | PEG-400 | 85 ± 10 |

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess GABAergic activity via patch-clamp electrophysiology .

- Cell Lines : Use SH-SY5Y or HEK293 cells expressing GABAₐ receptors for high-throughput screening .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.